molecular formula C8H8O3 B080507 Furfuryl acrylate CAS No. 10525-17-4

Furfuryl acrylate

Cat. No.: B080507
CAS No.: 10525-17-4
M. Wt: 152.15 g/mol
InChI Key: BHPLCUDMENJIRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furfuryl acrylate is an organic compound with the molecular formula C8H8O3. It is an ester derived from furfuryl alcohol and acrylic acid. This compound is known for its reactivity and versatility, making it valuable in various industrial applications, particularly in the production of polymers and resins .

Preparation Methods

Synthetic Routes and Reaction Conditions: Furfuryl acrylate is typically synthesized through the esterification of furfuryl alcohol with acrylic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to remove water formed during the reaction. The general reaction scheme is as follows:

Furfuryl Alcohol+Acrylic AcidFurfuryl Acrylate+Water\text{Furfuryl Alcohol} + \text{Acrylic Acid} \rightarrow \text{this compound} + \text{Water} Furfuryl Alcohol+Acrylic Acid→Furfuryl Acrylate+Water

Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes to ensure high yield and purity. The reaction is often conducted in a continuous flow reactor, where furfuryl alcohol and acrylic acid are fed into the reactor along with the acid catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Furfuryl acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Polymerization: Initiated by free radicals or UV light.

    Diels-Alder Reactions: Typically conducted in the presence of a Lewis acid catalyst.

    Hydrogenation: Requires a hydrogen source and a metal catalyst such as palladium on carbon.

Major Products:

    Poly(this compound): Used in coatings and adhesives.

    Cyclohexene Derivatives: Formed through Diels-Alder reactions.

    Furfuryl Alcohol Derivatives: Produced via hydrogenation.

Scientific Research Applications

Furfuryl acrylate has numerous applications in scientific research and industry:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

    Biology: Investigated for its potential use in drug delivery systems due to its reactivity and ability to form biocompatible polymers.

    Medicine: Explored for its use in creating medical adhesives and coatings for medical devices.

    Industry: Utilized in the production of UV-curable coatings, adhesives, and sealants

Mechanism of Action

The mechanism of action of furfuryl acrylate primarily involves its reactivity as an acrylate ester. It can undergo polymerization through free radical mechanisms, where the acrylate group reacts with initiators to form long polymer chains. In Diels-Alder reactions, the furan ring acts as a diene, reacting with dienophiles to form cyclohexene derivatives. The hydrogenation of this compound involves the addition of hydrogen to the double bonds in the presence of a metal catalyst .

Comparison with Similar Compounds

Furfuryl acrylate can be compared with other similar compounds such as:

This compound stands out due to its unique combination of the furan ring and acrylate group, providing it with distinct reactivity and versatility in various applications.

Properties

IUPAC Name

furan-2-ylmethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-2-8(9)11-6-7-4-3-5-10-7/h2-5H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPLCUDMENJIRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70147032
Record name Furfuryl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70147032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10525-17-4
Record name Furfuryl acrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10525-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furfuryl acrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010525174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC24158
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24158
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Furfuryl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70147032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Furfuryl acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.968
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Furfuryl alcohol (5.3 mL, 1 eq.) was dissolved in THF (100 mL) in a dry, round bottomed flask and stirred with triethylamine (10.7 mL, 1.25 eq.). The solution was cooled to 0° C. and acryloyl chloride (5 mL, 1 eq.) was added dropwise. The mixture was stirred for 3 h at 20° C. The reaction was worked up by diluting with dichloromethane (50 mL) and filtered through a celite plug to remove the triethylammonium chloride, and the solvent was removed under vacuum. The residue was purified by silica column chromatography using tert-butylmethyl ether-hexane (1:7) (furfuryl acrylate Rf 0.51) to give an oil (7.9 g 84.5% yield). IR (cm−1): 1728 (C═O st), 3147, 3124 (═C—H st), 810, 748 (C—H δ, furan ring). 1H NMR (CDCl3, 300 MHz): δ 6.39 (dd, 1H, H-1A, J1A,1B=17.3 Hz, J1A,2=1.47 Hz), 6.10 (dd, 1H, H-1B J1B,2=10.41 Hz), 5.79 (dd, 1H, H-2), 5.10 (s, 2H, CH2) ppm. Furan ring: 6.40 (bd, 1H, H-3′, J3′,4′=3.2 Hz), 6.33 (dd, 1H, H-4′, J4′,5′=1.9 Hz), 7.39 (m, 1H, H-5′) ppm. 13C NMR (CDCl3, 75 MHz): δ 131.1, 128.0 (C-1/C-2), 165.6 (C-3), 58.0 (CH2) ppm. Furan ring: 149.4 (C-2′), 110.6, 110.5 (C-3′, C-4′), 143.2 (C-5′) ppm. CI-Mass Spectrometry. m/z: 152 (M+), 97 [(OCH2-fur)+], 81 (main peak) [(CH2-fur)+], 55 [(CH2CHCO)+]. HRMS: Theoretical molecular weight for C8H8O3 (M+) 152.047344, experimental molecular weight: 152.046924.
Quantity
5.3 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.7 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
84.5%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.